molecular formula C25H24N4O4 B11210463 1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide

1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (2-butyl-4-oxo-4H-quinazolin-3-yl)-amide

Cat. No.: B11210463
M. Wt: 444.5 g/mol
InChI Key: MTEDPTBCPDQRNN-UHFFFAOYSA-N
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Description

N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes both quinazolinone and pyridoquinoline moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in optimizing the reaction conditions and improving the yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various quinazolinone and pyridoquinoline derivatives, each with unique chemical and biological properties .

Scientific Research Applications

N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo(3,2,1-ij)quinoline-5-carboxamide
  • Quinolinyl-pyrazoles
  • Indole derivatives

Uniqueness

Compared to similar compounds, N-(2-butyl-4-oxo-3(4H)-quinazolinyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide stands out due to its unique combination of quinazolinone and pyridoquinoline moieties. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N-(2-butyl-4-oxoquinazolin-3-yl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C25H24N4O4/c1-2-3-13-19-26-18-12-5-4-10-16(18)24(32)29(19)27-23(31)20-22(30)17-11-6-8-15-9-7-14-28(21(15)17)25(20)33/h4-6,8,10-12,30H,2-3,7,9,13-14H2,1H3,(H,27,31)

InChI Key

MTEDPTBCPDQRNN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=C(C4=CC=CC5=C4N(C3=O)CCC5)O

Origin of Product

United States

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